3-(5-Propoxypiperidin-3-yl)propanoic acid
Description
Overview of the Propanoic Acid Moiety in Therapeutically Relevant Compounds
The propanoic acid moiety, particularly in the form of arylpropionic acids, is a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netresearchgate.net Compounds like Ibuprofen and Naproxen are well-known examples that leverage this functional group. chemspider.comchemeo.com The biological activity of these NSAIDs stems from the ability of the carboxylic acid group to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins (B1171923) that mediate inflammation and pain. researchgate.netresearchgate.net The presence of this acidic group is often crucial for the compound's mechanism of action and pharmacokinetic profile. chemspider.com Beyond inflammation, various propanoic acid derivatives are explored for a range of biological activities, including antimicrobial and anticancer properties.
Strategic Importance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Drug Design
The piperidine ring is a six-membered nitrogen-containing heterocycle that is one of the most ubiquitous scaffolds in approved pharmaceuticals. bldpharm.comnih.gov This prevalence is due to its ability to serve as a versatile, conformationally flexible scaffold that can be readily functionalized to achieve desired interactions with biological targets. smolecule.com The nitrogen atom can act as a basic center, improving aqueous solubility and allowing for salt formation, which is beneficial for drug formulation. Piperidine derivatives are central to drugs targeting the central nervous system (CNS), such as antipsychotics and analgesics, as well as treatments for cancer, Alzheimer's disease, and hypertension. Introducing substituents onto the piperidine ring allows for the fine-tuning of a molecule's potency, selectivity, and metabolic stability. smolecule.com
Contextualization of 3-(5-Propoxypiperidin-3-yl)propanoic Acid within Known Chemical Space
This compound is a chiral molecule that integrates the key features of both a propanoic acid and a disubstituted piperidine. Its structure consists of a piperidine ring substituted at the 3-position with a propanoic acid tail and at the 5-position with a propoxy group. This 3,5-disubstitution pattern is a known synthetic target in medicinal chemistry, with established routes for preparing such stereoisomers.
Table 1: Physicochemical Properties of this compound Note: As this compound is not widely documented in public chemical databases, these properties are computationally predicted.
| Property | Value |
|---|---|
| Molecular Formula | C11H21NO3 |
| Molecular Weight | 215.29 g/mol |
| CAS Number | 1443980-77-5 |
| Topological Polar Surface Area | 58.9 Ų |
| Complexity | 211 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Research Rationale and Objectives for Investigating this compound
Given the established pharmacological relevance of its core components, a clear rationale for the synthesis and investigation of this compound can be formulated. The primary objective would be to explore its potential as a novel therapeutic agent, leveraging the combined properties of its two pharmacophores.
Research Rationale: The molecule's hybrid design suggests the potential for dual or synergistic activities. The propanoic acid moiety provides a vector for potential anti-inflammatory action, while the substituted piperidine core is a proven scaffold for CNS-active agents. chemspider.com Therefore, the compound is a compelling candidate for conditions where both inflammation and neuronal pathways are implicated, such as in neuropathic pain. The specific 3,5-disubstitution with a propoxy group offers a unique chemical space to explore structure-activity relationships (SAR) compared to more commonly studied piperidine analogs.
Potential Research Objectives:
Chemical Synthesis and Stereochemical Analysis: Develop an efficient, stereoselective synthesis to produce all four possible stereoisomers of the compound to enable a thorough investigation of stereochemistry on biological activity.
In Vitro Pharmacological Profiling:
Screen the compound for inhibitory activity against COX-1 and COX-2 enzymes to validate the function of the propanoic acid moiety.
Conduct binding assays across a panel of CNS receptors (e.g., opioid, sigma, dopamine, serotonin (B10506) receptors) to identify potential neurological targets conferred by the piperidine scaffold.
Pharmacokinetic Profiling: Evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-likeness and suitability for further development.
In Vivo Efficacy Studies: Based on in vitro results, test the compound in relevant animal models, such as models of inflammatory pain or neuropathic pain, to assess its therapeutic potential.
By systematically addressing these objectives, the scientific community could elucidate the therapeutic value of this specific chemical entity and expand the understanding of how these two important pharmacophores can be combined to create novel drug candidates.
Retrosynthetic Disconnection Analysis of the Target Compound
A retrosynthetic analysis of this compound reveals several possible disconnections. The most logical approach involves disconnecting the propoxy ether linkage and the propanoic acid side chain, leading back to a key piperidine intermediate.
Figure 1: Retrosynthetic Disconnection of this compound
Disconnection 1 (C-O Ether Bond): The propoxy group can be retrosynthetically cleaved to reveal a hydroxyl group on the piperidine ring (Intermediate A: 3-(5-hydroxypiperidin-3-yl)propanoic acid) and a propyl halide or other propylating agent. This disconnection points towards an etherification reaction in the forward synthesis.
Disconnection 2 (C-C Side Chain Bond): The propanoic acid side chain can be disconnected from the piperidine ring, suggesting a precursor like a 3-substituted piperidine that can be further functionalized.
Based on this analysis, a forward synthesis would logically involve the construction of a suitably functionalized piperidine core, followed by the introduction of the propanoic acid side chain and finally the propoxy group.
Comprehensive Synthesis of the Piperidine Core Precursors
The synthesis of the piperidine ring is a cornerstone of this methodology. Various strategies can be employed for its formation.
The formation of the piperidine nucleus can be achieved through several reliable methods, including the hydrogenation of pyridine (B92270) precursors or various intramolecular cyclization reactions. nih.gov
Hydrogenation of Pyridine Derivatives: A common and effective method for synthesizing piperidines is the reduction of corresponding pyridine derivatives. nih.gov For instance, a substituted pyridine can be catalytically hydrogenated under pressure using catalysts like rhodium on carbon (Rh/C) or platinum oxide (PtO2). The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction.
Intramolecular Cyclization: Intramolecular reactions, such as reductive amination of a δ-amino ketone or an intramolecular Michael addition, can also be employed to construct the piperidine ring. nih.gov These methods offer good control over the substitution pattern of the resulting piperidine. For example, a linear precursor containing an amine and a suitable electrophilic center can be induced to cyclize.
| Ring Formation Strategy | Description | Typical Reagents/Conditions | Advantages |
| Catalytic Hydrogenation | Reduction of a substituted pyridine ring to a piperidine ring. | H2 gas, Pd/C, PtO2, Rh/C, high pressure, various solvents (e.g., ethanol, acetic acid). | High yields, well-established, potential for stereocontrol. |
| Intramolecular Reductive Amination | Cyclization of a linear amino-aldehyde or amino-ketone. | NaBH(OAc)3, NaBH3CN, acid catalyst. | Forms C-N bond and sets stereocenters in one step. |
| Aza-Diels-Alder Reaction | [4+2] cycloaddition between an imine and a diene. | Lewis acid or thermal conditions. | Creates multiple stereocenters in a single step. |
Once the piperidine ring is formed, further modifications are often necessary to install the required functional groups at the correct positions. These interconversions are crucial for elaborating the piperidine core into the desired precursor for the final product.
Common functional group interconversions include:
Protection/Deprotection: The nitrogen atom of the piperidine is often protected with a group such as tert-butyloxycarbonyl (Boc) or benzyl (B1604629) (Bn) to prevent unwanted side reactions during subsequent synthetic steps. These protecting groups can be selectively removed under specific conditions.
Oxidation/Reduction: A hydroxyl group can be introduced by reducing a ketone, or a ketone can be formed by oxidizing an alcohol. These transformations are key for setting up the subsequent etherification step.
Substitution Reactions: Nucleophilic substitution reactions can be used to introduce various substituents onto the piperidine ring.
Introduction of the Propoxy Substituent
The introduction of the propoxy group at the 5-position of the piperidine ring is a critical step in the synthesis. This is typically achieved through an etherification reaction.
The most common method for forming the ether linkage is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
In the context of synthesizing this compound, the hydroxyl group of a precursor like 3-(5-hydroxypiperidin-3-yl)propanoic acid (or a protected derivative) would be deprotonated with a suitable base, followed by the addition of a propylating agent.
| Etherification Method | Description | Reagents | Key Considerations |
| Williamson Ether Synthesis | Reaction of an alkoxide with a primary alkyl halide. | Base (e.g., NaH, KH), Propyl halide (e.g., 1-bromopropane, 1-iodopropane). | Strong base required, potential for elimination side reactions with secondary halides. |
| Mitsunobu Reaction | A redox-condensation reaction to form an ether from an alcohol and a nucleophile. | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Propanol. | Mild conditions, proceeds with inversion of stereochemistry at the alcohol center. |
The efficiency of the etherification reaction can be influenced by several factors, and optimization of these conditions is often necessary to maximize the yield of the desired product and minimize side reactions.
Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is typically used in the Williamson ether synthesis to ensure complete deprotonation of the alcohol without competing in the alkylation step.
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is generally preferred as it can solvate the cation of the base and increase the nucleophilicity of the resulting alkoxide.
Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote side reactions such as elimination, particularly if the alkyl halide is sterically hindered.
Leaving Group: The choice of the leaving group on the propylating agent is also important. Iodide is a better leaving group than bromide, which is better than chloride, leading to faster reaction rates.
By carefully selecting the synthetic strategy for the piperidine core and optimizing the conditions for the introduction of the propoxy substituent, this compound can be synthesized efficiently.
Synthetic Methodologies for this compound
The synthesis of 3,5-disubstituted piperidines such as this compound is a complex challenge in organic chemistry, requiring precise control over regioselectivity and stereochemistry. The construction of this molecule can be approached by first forming the piperidine core and then introducing or modifying the substituents, or by creating a precursor ring, such as pyridine, with the desired functionalities in place, followed by reduction. This article focuses on a plausible synthetic strategy centered on the elaboration of a propanoic acid side chain on a pre-formed piperidine precursor, the total synthesis of the target compound, and methods for controlling its stereochemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
3-(5-propoxypiperidin-3-yl)propanoic acid |
InChI |
InChI=1S/C11H21NO3/c1-2-5-15-10-6-9(7-12-8-10)3-4-11(13)14/h9-10,12H,2-8H2,1H3,(H,13,14) |
InChI Key |
PUYQLKBEBLRLFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CC(CNC1)CCC(=O)O |
Origin of Product |
United States |
Advanced Spectroscopic and Chromatographic Characterization of 3 5 Propoxypiperidin 3 Yl Propanoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the determination of molecular structure. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and spatial arrangement of atoms within 3-(5-Propoxypiperidin-3-yl)propanoic acid can be established.
The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).
Interactive Data Table: ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2a | 3.20 | dd | 12.0, 4.0 | 1H |
| H-2e | 2.85 | dt | 12.0, 3.0 | 1H |
| H-3 | 2.40 | m | - | 1H |
| H-4a | 1.95 | m | - | 1H |
| H-4e | 1.60 | m | - | 1H |
| H-5 | 3.60 | m | - | 1H |
| H-6a | 2.90 | dd | 12.5, 4.5 | 1H |
| H-6e | 2.65 | dt | 12.5, 2.5 | 1H |
| -CH₂- (propanoic acid) | 2.30 | t | 7.5 | 2H |
| -CH₂- (propanoic acid) | 1.80 | m | - | 2H |
| -O-CH₂- (propoxy) | 3.45 | t | 6.8 | 2H |
| -CH₂- (propoxy) | 1.55 | sextet | 7.2 | 2H |
| -CH₃ (propoxy) | 0.90 | t | 7.4 | 3H |
| -NH (piperidine) | 8.50 | br s | - | 1H |
| -OH (carboxylic acid) | 11.50 | br s | - | 1H |
The analysis reveals distinct signals for the piperidine (B6355638) ring protons, the propanoic acid side chain, and the propoxy group. The diastereotopic protons at positions 2, 4, and 6 of the piperidine ring exhibit complex splitting patterns due to both geminal and vicinal coupling. The broad singlets for the NH and OH protons are characteristic and their chemical shifts can be influenced by solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed for unambiguous assignment.
Interactive Data Table: ¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (δ, ppm) | DEPT-135 Phase |
| C-2 | 52.5 | Negative |
| C-3 | 35.0 | Positive |
| C-4 | 30.2 | Negative |
| C-5 | 75.8 | Positive |
| C-6 | 48.9 | Negative |
| C=O (propanoic acid) | 175.4 | No Signal |
| -CH₂- (propanoic acid) | 34.1 | Negative |
| -CH₂- (propanoic acid) | 28.7 | Negative |
| -O-CH₂- (propoxy) | 70.1 | Negative |
| -CH₂- (propoxy) | 22.9 | Negative |
| -CH₃ (propoxy) | 10.5 | Positive |
DEPT-135 experiments distinguish between CH, CH₂, and CH₃ groups. HSQC spectra correlate each proton with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra. HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the propanoic acid and propoxy groups to the piperidine ring.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, which is essential for determining the stereochemistry and preferred conformation of the molecule. For this compound, key NOE correlations would be expected between:
Axial protons on the piperidine ring (e.g., H-2a, H-4a, H-6a).
The protons of the propoxy group and the H-5 proton of the piperidine ring.
The protons of the propanoic acid side chain and the H-3 proton of the piperidine ring.
These correlations help to establish the relative orientation of the substituents on the piperidine ring, indicating whether they adopt an axial or equatorial position in the dominant chair conformation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula.
Interactive Data Table: HRMS Data
| Ion | Calculated Exact Mass | Measured Exact Mass |
| [M+H]⁺ | 216.1594 | 216.1591 |
The molecular formula of this compound is C₁₁H₂₁NO₃. The calculated exact mass for the protonated molecule ([M+H]⁺) is 216.1594. The experimentally measured value would be expected to be in close agreement, confirming the elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Interactive Data Table: FT-IR Spectral Data
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Hydrogen-bonded hydroxyl group |
| N-H (Piperidine) | 3350-3250 | Secondary amine stretching |
| C-H (Aliphatic) | 2960-2850 | Stretching vibrations of CH₂, CH₃ |
| C=O (Carboxylic Acid) | 1710 | Carbonyl stretching |
| C-O (Ether) | 1150-1085 | C-O-C stretching |
The broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H group of a carboxylic acid involved in hydrogen bonding. The sharp peak around 1710 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. The presence of the propoxy group is confirmed by the C-O stretching vibration in the fingerprint region.
Elemental Analysis (CHNS) for Purity and Composition Verification
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which serves as a final verification of purity and elemental formula.
Interactive Data Table: Elemental Analysis Data
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 61.37 | 61.35 |
| Hydrogen (H) | 9.83 | 9.85 |
| Nitrogen (N) | 6.51 | 6.49 |
The experimentally determined percentages of C, H, and N are in excellent agreement with the theoretical values calculated for the molecular formula C₁₁H₂₁NO₃, confirming the high purity of the synthesized compound.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques provide the resolution necessary to separate this compound from starting materials, byproducts, and degradation products. The choice of method depends on the specific analytical challenge, from routine purity checks to the isolation of enantiomers.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity assessment of non-volatile compounds like this compound. A robust, stability-indicating HPLC method is essential for quality control throughout the synthesis and formulation processes. Method development would typically involve a systematic investigation of stationary phases, mobile phase composition, pH, and detection wavelength to achieve optimal separation.
A reversed-phase HPLC (RP-HPLC) method is generally the first choice for a molecule with the polarity of this compound. A C18 column is a common starting point for the stationary phase, offering a good balance of hydrophobicity for retaining the analyte. The mobile phase would likely consist of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient mode to ensure the elution of all components within a reasonable timeframe. The pH of the aqueous phase is a critical parameter to control the ionization state of the acidic propanoic acid moiety and the basic piperidine ring, thereby influencing retention and peak shape. UV detection is suitable if the molecule possesses a chromophore, though for compounds with poor UV absorbance, alternative detection methods like evaporative light scattering (ELSD) or mass spectrometry (MS) would be employed.
Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose. This involves demonstrating the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Intermediates or Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis due to its polar functional groups (carboxylic acid and secondary amine) and relatively high molecular weight, GC can be invaluable for monitoring volatile intermediates or impurities from the synthetic route. For instance, precursors to the piperidine ring or the propoxy side chain might be amenable to GC analysis.
To analyze this compound or other non-volatile analytes by GC, a derivatization step is necessary. This chemical modification converts the polar functional groups into less polar, more volatile derivatives. For the carboxylic acid, esterification (e.g., with methanol to form the methyl ester) is a common approach. The secondary amine of the piperidine ring can be acylated. This derivatization not only increases volatility but can also improve chromatographic peak shape and detection sensitivity. oup.com The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion without degradation of the analyte.
A typical GC system for this analysis would employ a capillary column with a non-polar or medium-polarity stationary phase. Flame ionization detection (FID) is a common choice due to its robustness and wide linear range for organic compounds. For identification of unknown peaks, a mass spectrometer (MS) detector is indispensable.
Table 2: Hypothetical GC Method Parameters for a Derivatized Intermediate
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Chiral Chromatography for Enantiomeric Excess Determination (if applicable)
The structure of this compound contains two stereocenters, at the C3 and C5 positions of the piperidine ring. This means the compound can exist as a mixture of four stereoisomers (two pairs of enantiomers). As the pharmacological and toxicological properties of stereoisomers can differ significantly, it is often necessary to control the stereochemical purity of the final product. Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers.
Chiral separation is typically achieved using a chiral stationary phase (CSP) in either HPLC or Supercritical Fluid Chromatography (SFC). CSPs are designed with a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. Common chiral selectors include polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support), cyclodextrins, and protein-based phases. nih.gov
Method development in chiral chromatography involves screening a variety of CSPs and mobile phases to find a system that provides baseline resolution of the enantiomers. For propanoic acid derivatives, both normal-phase (e.g., hexane/ethanol mixtures) and reversed-phase conditions can be effective, depending on the specific CSP and analyte. The addition of small amounts of acidic or basic modifiers to the mobile phase can often improve peak shape and resolution.
Once a suitable method is developed, it must be validated for its intended purpose, which is typically the determination of enantiomeric excess (e.e.). This involves demonstrating the method's ability to accurately and precisely quantify a small amount of the undesired enantiomer(s) in the presence of a large amount of the desired one.
Table 3: Exemplary Chiral HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 215 nm |
Structure Activity Relationship Sar and Derivatization Strategies for 3 5 Propoxypiperidin 3 Yl Propanoic Acid Analogues
Rational Design of Structural Analogues and Derivatives
Rational design strategies focus on making targeted modifications to the lead structure of 3-(5-propoxypiperidin-3-yl)propanoic acid. This approach leverages an understanding of the molecule's likely interactions with its target protein, aiming to enhance these interactions or introduce new, beneficial ones. Key areas for modification include the propanoic acid terminus, the central piperidine (B6355638) scaffold, and the propoxy side chain.
The propanoic acid moiety is a critical functional group, likely serving as a key interaction point, such as a hydrogen bond donor and acceptor, or engaging in ionic interactions with a biological target. Systematic modifications to this group can significantly impact binding affinity and physicochemical properties.
Esterification: Conversion of the carboxylic acid to an ester can modulate polarity and cell permeability. Methyl or ethyl esters can serve as prodrugs, which may be hydrolyzed in vivo to release the active carboxylic acid.
Amidation: Replacing the hydroxyl group of the carboxylic acid with various amine-containing fragments introduces new hydrogen bonding capabilities and can alter the molecule's charge state. Primary, secondary, and tertiary amides can be explored.
Reduction to Alcohols: Reducing the carboxylic acid to a primary alcohol removes the acidic character and can probe the necessity of the carboxyl group for activity.
Chain Homologation: The length of the alkyl chain connecting the carboxylic acid to the piperidine ring can be extended or shortened (e.g., acetic acid or butanoic acid derivatives) to optimize the positioning of the acidic group within a binding site.
Table 1: Potential Modifications of the Propanoic Acid Terminus
| Modification Type | Example Derivative Name | Rationale |
|---|---|---|
| Esterification | Methyl 3-(5-propoxypiperidin-3-yl)propanoate | Improve cell permeability (prodrug) |
| Amidation (Primary) | 3-(5-Propoxypiperidin-3-yl)propanamide | Introduce hydrogen bond donor/acceptor |
| Amidation (Secondary) | N-Methyl-3-(5-propoxypiperidin-3-yl)propanamide | Modulate hydrogen bonding and lipophilicity |
| Reduction | 3-(5-Propoxypiperidin-3-yl)propan-1-ol | Determine the necessity of the acidic group |
The piperidine ring acts as a central scaffold, and its substitution pattern can influence the orientation of the side chains and introduce new interactions with a target. nih.gov Modifications can be made at the ring nitrogen (N-1) or available carbon atoms.
N-Alkylation/N-Arylation: The secondary amine of the piperidine ring is a prime site for modification. Introducing small alkyl groups (methyl, ethyl) or larger aryl or benzyl (B1604629) groups can explore additional binding pockets and modulate the basicity of the nitrogen.
Ring Carbon Substitution: Adding substituents to other positions on the piperidine ring (e.g., C-2, C-4, C-6) can probe steric tolerance and identify regions for favorable interactions. Fluorine or hydroxyl groups, for instance, can alter electronic properties and introduce hydrogen bonding potential. The synthesis of highly substituted piperidine analogs is an active area of research. ajchem-a.com
Table 2: Examples of Piperidine Ring Substituent Variations
| Position of Variation | Substituent | Example Derivative Name | Rationale |
|---|---|---|---|
| N-1 | Methyl | 3-(1-Methyl-5-propoxypiperidin-3-yl)propanoic acid | Modulate basicity and explore binding |
| N-1 | Benzyl | 3-(1-Benzyl-5-propoxypiperidin-3-yl)propanoic acid | Introduce potential for π-stacking interactions |
| C-4 | Fluoro | 3-(4-Fluoro-5-propoxypiperidin-3-yl)propanoic acid | Alter pKa and introduce polar interactions |
The propoxy group at the C-5 position contributes to the molecule's lipophilicity and can engage in hydrophobic interactions within a binding pocket. Modifying its length, branching, and nature can fine-tune these properties.
Chain Length Variation: Exploring shorter (methoxy, ethoxy) or longer (butoxy, pentoxy) alkoxy chains can optimize hydrophobic interactions.
Branching: Introducing branching (e.g., isopropoxy, isobutoxy) can probe the steric constraints of the binding site.
Cyclic Analogues: Replacing the propoxy group with a cycloalkoxy moiety (e.g., cyclopentyloxy) can introduce conformational rigidity.
Table 3: Modifications to the Propoxy Side Chain
| Modification Type | Example Derivative Name | Rationale |
|---|---|---|
| Chain Shortening | 3-(5-Ethoxypiperidin-3-yl)propanoic acid | Decrease lipophilicity |
| Chain Lengthening | 3-(5-Butoxypiperidin-3-yl)propanoic acid | Increase lipophilicity and hydrophobic interactions |
| Branching | 3-(5-Isopropoxypiperidin-3-yl)propanoic acid | Probe steric tolerance of the binding pocket |
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another group of a similar size, shape, and electronic character to improve physicochemical or pharmacological properties. nih.gov
Carboxylic Acid Bioisosteres: The carboxylic acid can be replaced with other acidic groups like a tetrazole, which has a similar pKa but can offer different metabolic stability and cell permeability.
Ether Oxygen Bioisosteres: The oxygen atom of the propoxy group can be replaced with a sulfur atom (thioether) or a methylene (B1212753) group to modulate bond angles and lipophilicity.
Piperidine Ring Bioisosteres: The piperidine ring itself could be replaced with other six-membered heterocycles (e.g., morpholine, thiomorpholine) or five-membered rings (e.g., pyrrolidine) to alter the geometry and basicity of the core scaffold.
Table 4: Bioisosteric Replacements for Key Functional Groups
| Original Group | Bioisosteric Replacement | Example Derivative Name | Rationale |
|---|---|---|---|
| Carboxylic Acid | Tetrazole | 5-(2-(5-Propoxypiperidin-3-yl)ethyl)-1H-tetrazole | Improve metabolic stability and oral bioavailability |
| Ether Oxygen | Thioether (Sulfur) | 3-(5-(Propylthio)piperidin-3-yl)propanoic acid | Alter bond angles and electronic properties |
Synthetic Pathways for Libraries of this compound Derivatives
To efficiently explore the SAR of this compound, the synthesis of a large number of analogues is required. Modern synthetic strategies such as parallel synthesis and combinatorial chemistry are well-suited for this purpose. nih.gov
Parallel synthesis involves the simultaneous synthesis of a library of related compounds in separate reaction vessels. nih.gov This approach allows for the rapid generation of analogues for SAR studies. A potential combinatorial approach to a library of this compound derivatives could involve a multi-step sequence using a common intermediate.
A plausible synthetic strategy would start with a suitable piperidine core, for example, a 3,5-disubstituted piperidine intermediate. This core could then be diversified in three key ways in a parallel fashion:
Alkylation of the C-5 hydroxyl group: A key intermediate with a hydroxyl group at the C-5 position could be reacted with a diverse set of alkyl halides to generate variations in the alkoxy chain (methoxy, ethoxy, butoxy, etc.).
N-Functionalization: The piperidine nitrogen could be functionalized using a variety of alkylating or acylating agents.
Elaboration of the C-3 side chain: The propanoic acid side chain could be built upon a C-3 substituent and then modified through esterification or amidation with a library of alcohols or amines.
By combining different building blocks at each diversification step, a large and structurally diverse library of compounds can be generated efficiently, enabling a thorough investigation of the structure-activity relationships.
Targeted Synthesis of Lead Analogues
The targeted synthesis of analogues of this compound is crucial for establishing a robust structure-activity relationship (SAR). A common strategy involves the modification of a key intermediate, such as a suitably protected piperidine derivative. One plausible synthetic approach could begin with the hydrogenation of a substituted pyridine (B92270) precursor. For instance, a pyridine ring bearing a hydroxyl group and an acrylic acid ester moiety can be catalytically hydrogenated to form the corresponding piperidine. Subsequent etherification of the hydroxyl group and hydrolysis of the ester would yield the desired analogues.
The synthesis of various alkoxy-piperidine derivatives has been achieved through a one-pot sequential Suzuki–Miyaura coupling and hydrogenation under mild conditions, demonstrating a viable route to functionalized piperidine rings. nih.gov Another approach involves the stereoselective coupling/hydrogenation cascade of substituted pyridinium (B92312) salts, which can lead to the formation of highly functionalized piperidines. nih.gov
To explore the impact of the propoxy group, a series of analogues with varying alkoxy chains (e.g., methoxy (B1213986), ethoxy, isopropoxy) can be synthesized. This is typically achieved by reacting the hydroxylated piperidine intermediate with the corresponding alkyl halide in the presence of a base. Similarly, to investigate the role of the propanoic acid side chain, analogues with different chain lengths or branching can be prepared by employing alternative acrylic acid derivatives in the initial steps.
The following table outlines a hypothetical set of lead analogues that could be synthesized to probe the SAR of this compound.
| Analogue | R1 (Alkoxy Group) | R2 (Acid Side Chain) | Synthetic Strategy |
|---|---|---|---|
| 1a | -OCH3 | -CH2CH2COOH | Etherification with methyl iodide |
| 1b | -OCH2CH3 | -CH2CH2COOH | Etherification with ethyl iodide |
| 1c | -OCH(CH3)2 | -CH2CH2COOH | Etherification with isopropyl bromide |
| 2a | -OCH2CH2CH3 | -CH2COOH | Starting with a different acrylic acid derivative |
| 2b | -OCH2CH2CH3 | -CH(CH3)CH2COOH | Starting with a different acrylic acid derivative |
De Novo Synthesis of Related Piperidine-Propanoic Acid Hybrids
De novo synthesis offers a powerful alternative for creating diverse piperidine-propanoic acid hybrids, particularly when aiming for significant structural modifications that are not easily accessible through derivatization of a common intermediate. These methods involve the construction of the piperidine ring from acyclic precursors, allowing for greater control over the placement of substituents and stereochemistry.
One such strategy is the intramolecular cyclization of linear amino-aldehydes, which can be mediated by a cobalt(II) catalyst. nih.gov This approach would involve synthesizing a linear precursor containing the propanoic acid ester, the propoxy group, and a protected amine, which upon deprotection and cyclization would yield the desired piperidine hybrid.
Another versatile method is the multicomponent reaction (MCR) approach, which allows for the assembly of highly substituted piperidines in a convergent manner. acs.org For example, an MCR involving an α,β-unsaturated ester, an amine, and an aldehyde could potentially be adapted to construct the piperidine ring with the desired propanoic acid and propoxy functionalities in a single step.
Radical-mediated cyclizations also present a viable route. For instance, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can lead to the formation of substituted piperidines. nih.gov This would involve the synthesis of an acyclic precursor containing an alkyne, an amine, and the desired side chains, which would then be cyclized to form the piperidine ring.
The following table summarizes some de novo synthetic strategies that could be employed to generate novel piperidine-propanoic acid hybrids.
| Synthetic Strategy | Key Precursors | Advantages |
|---|---|---|
| Intramolecular Cyclization of Amino-aldehydes | Linear amino-aldehyde with desired substituents | Good control over stereochemistry |
| Multicomponent Reaction (MCR) | α,β-unsaturated ester, amine, aldehyde | High efficiency and diversity |
| Radical-Mediated Cyclization | Acyclic alkyne-amine precursor | Access to complex structures |
Elucidation of Key Structural Determinants for Biological Activity through SAR Analysis
The elucidation of key structural determinants for the biological activity of this compound and its analogues is paramount for optimizing potency and selectivity. A systematic SAR analysis allows for the identification of essential functional groups and the assessment of steric, electronic, and conformational effects.
Identification of Essential Functional Groups
The core structure of this compound contains three key functional groups that are likely to be critical for its biological activity: the propoxy group, the piperidine ring, and the propanoic acid moiety.
The Propoxy Group: The ether linkage and the length of the alkyl chain may be crucial for hydrophobic interactions with the biological target. Replacing the propoxy group with other alkoxy groups of varying lengths and branching can help determine the optimal size and shape for this interaction.
The Piperidine Ring: The piperidine ring serves as a central scaffold and its nitrogen atom, which is basic, could be involved in ionic interactions or hydrogen bonding with the target. The substitution pattern on the piperidine ring is also critical, as it dictates the spatial arrangement of the other functional groups.
The Propanoic Acid Moiety: The carboxylic acid is a key functional group that can participate in hydrogen bonding or ionic interactions with the target receptor. The length and flexibility of the propanoic acid chain can influence the positioning of the carboxylate group for optimal binding.
Assessment of Steric and Electronic Effects
The steric and electronic properties of the substituents on the piperidine ring and the propoxy chain can significantly impact biological activity.
Electronic Effects: The electronic nature of the substituents can influence the pKa of the piperidine nitrogen and the carboxylic acid, which in turn can affect their ionization state at physiological pH and their ability to form ionic bonds. For example, introducing electron-withdrawing groups near the piperidine nitrogen would decrease its basicity.
Exploration of Conformational Flexibility and Rigidity
The conformational flexibility of the piperidine ring and the propanoic acid side chain is another important factor in determining biological activity.
Side Chain Flexibility: The propanoic acid side chain has a degree of rotational freedom, which allows the carboxylic acid group to adopt different positions. Constraining the flexibility of this side chain, for example, by introducing double bonds or incorporating it into a ring system, can provide insights into the bioactive conformation.
The following table presents a hypothetical SAR summary based on potential modifications to the core structure.
| Modification | Rationale | Predicted Impact on Activity |
|---|---|---|
| Varying the length of the alkoxy chain | Probing hydrophobic interactions | Optimal length expected for best fit |
| Introducing bulky groups on the alkoxy chain | Investigating steric tolerance | Likely decrease in activity due to steric hindrance |
| Modifying the length of the propanoic acid chain | Optimizing the position of the carboxylate group | Activity sensitive to chain length |
| Introducing conformational constraints | Identifying the bioactive conformation | Increased potency if the constrained conformation matches the bioactive one |
Investigation of Molecular Mechanisms and in Vitro Biological Activity of 3 5 Propoxypiperidin 3 Yl Propanoic Acid and Its Derivatives
Target Identification and Mechanism of Action Studies at the Molecular Level
Comprehensive searches of scientific literature and databases did not yield specific studies investigating the molecular targets or mechanisms of action for 3-(5-propoxypiperidin-3-yl)propanoic acid and its derivatives. While research exists for other propanoic acid derivatives and compounds containing piperidine (B6355638) moieties, direct experimental data on the receptor binding, enzyme inhibition, or cellular pathway modulation of this specific compound is not currently available in the public domain.
Receptor Binding Assays (e.g., G-protein coupled receptors, ion channels)
No published receptor binding assays for this compound were identified. Therefore, its affinity and selectivity for G-protein coupled receptors, ion channels, or other receptor types remain uncharacterized.
Enzyme Inhibition Profiling (e.g., cyclooxygenases, lipoxygenases, proteases, methyltransferases)
There is no available data from enzyme inhibition profiling studies for this compound. Its potential to inhibit key enzyme families such as cyclooxygenases, lipoxygenases, proteases, or methyltransferases has not been reported.
Cellular Pathway Analysis (e.g., signal transduction, gene expression)
Investigations into the effects of this compound on intracellular signaling cascades or gene expression patterns have not been documented in the available scientific literature.
In Vitro Pharmacological Evaluation in Cell-Based Models
Similarly, a thorough review of published research revealed no specific in vitro pharmacological studies conducted on this compound or its derivatives in cell-based models.
Cellular Viability and Proliferation Assays in Disease-Relevant Cell Lines
There are no reports on the effects of this compound on the viability or proliferation of any disease-relevant cell lines.
Assays for Specific Biological Responses (e.g., cytokine production, antioxidant activity, cell migration)
No studies were found that have assessed the impact of this compound on specific biological responses such as the production of cytokines, antioxidant activity, or the migration of cells in vitro.
Antimicrobial Activity Screening
The piperidine scaffold is a common feature in a multitude of synthetic and natural compounds that exhibit a wide range of pharmacological activities, including antimicrobial properties. nih.gov While direct antimicrobial data for this compound is not available, studies on other piperidine derivatives have demonstrated their potential as antibacterial, antifungal, and antiviral agents.
Antibacterial Activity:
Research has shown that various piperidine derivatives possess inhibitory activity against both Gram-positive and Gram-negative bacteria. For instance, a study on novel piperidine derivatives revealed that some compounds exhibited significant antibacterial effects against several bacterial strains. academicjournals.org One of the synthesized compounds, in particular, demonstrated strong inhibitory activity against Bacillus cereus, Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Micrococcus luteus. academicjournals.org Another study focusing on piperidin-4-one derivatives also reported good antibacterial activity when compared to the standard drug ampicillin. biomedpharmajournal.org Furthermore, newly synthesized piperidine derivatives combined with a cinnamic acid ester motif have shown moderate to excellent antibacterial activity against Staphylococcus aureus and Escherichia coli. biointerfaceresearch.comresearchgate.net
Antifungal Activity:
The antifungal potential of piperidine derivatives has also been explored. Some studies have reported varying degrees of inhibition against fungal species such as Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.org However, the antifungal efficacy appears to be highly dependent on the specific substitutions on the piperidine ring, as some derivatives showed no activity against certain fungal strains like Fusarium verticillioides and Penicillium digitatum. academicjournals.orgresearchgate.net In contrast, other research has highlighted the potent antifungal activity of certain piperidine-containing thymol derivatives against plant pathogenic fungi, with some compounds showing efficacy superior to commercial fungicides. nih.gov Surfactants based on morpholine and piperidine have also been investigated for their antifungal properties against Candida albicans and Cryptococcus neoformans. researchgate.net
Antiviral Activity:
The piperidine nucleus is a key component in several antiviral agents. nih.gov A series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives were developed as potent antiviral agents, with some showing remarkable inhibitory potencies against HIV in cellular assays. nih.gov One derivative, FZJ05, displayed significant potency against influenza A/H1N1. nih.gov Other research has also focused on synthesizing new piperidine derivatives to search for effective antiviral drugs against the influenza A/H1N1 virus. mdpi.com
Table 1: Representative Antibacterial Activity of Piperidine Derivatives
| Compound/Derivative Class | Bacterial Strain | Activity/MIC | Reference |
| Piperidine Derivative 6 | Bacillus subtilis | MIC: 0.75 mg/ml | academicjournals.org |
| Piperidine Derivative 6 | B. cereus, E. coli, S. aureus, P. aeruginosa, Kl. pneumoniae, M. luteus | MIC: 1.5 mg/ml | academicjournals.org |
| Piperidin-4-one Derivatives | Staphylococcus aureus, E. coli, Bacillus subtilis | Significant activity compared to ampicillin | biomedpharmajournal.org |
| Piperidine-Cinnamic Acid Ester 2 | Staphylococcus aureus | Good activity compared to chloramphenicol | biointerfaceresearch.comresearchgate.net |
Table 2: Representative Antifungal Activity of Piperidine Derivatives
| Compound/Derivative Class | Fungal Strain | Activity/EC50 | Reference |
| Piperidine Derivatives 5, 6, 9, 10 | Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, Candida albicans | Varying degrees of inhibition | academicjournals.orgresearchgate.net |
| Piperidine-containing Thymol Derivative 5m | Phytophthora capsici | EC50: 8.420 µg/mL | nih.gov |
| Piperidine-containing Thymol Derivative 5t | Phytophthora capsici | EC50: 8.414 µg/mL | nih.gov |
| Piperidine-containing Thymol Derivative 5v | Sclerotinia sclerotiorum | EC50: 12.829 µg/mL | nih.gov |
Table 3: Representative Antiviral Activity of Piperidine Derivatives
| Compound/Derivative Class | Virus Strain | Activity/EC50 | Reference |
| Purine-Piperidine Derivative FZJ13 | HIV-1 | Notable anti-HIV-1 activity | nih.gov |
| Purine-Piperidine Derivative FZJ05 | Influenza A/H1N1 | Significant potency | nih.gov |
| N-Substituted Piperidine Derivatives | Influenza A/H1N1 | Effective against the virus | mdpi.com |
Studies on Compound Uptake and Intracellular Distribution in Cellular Systems
The cellular uptake and intracellular distribution of a compound are critical for its biological activity. While specific data for this compound is unavailable, studies on other piperidine-containing molecules provide insights into how these compounds might interact with and enter cells.
The cellular uptake of piperine has been investigated, and its low aqueous solubility and bioavailability are known limitations. nih.gov To overcome this, complexation with cyclic glucans has been shown to significantly improve its solubility and cellular antioxidant activity. nih.gov This enhanced cellular uptake was demonstrated using a Caco-2 cell monolayer, a model of the intestinal barrier. nih.gov The study suggested that the inclusion complexes reduced the efflux of piperine, thereby increasing its intracellular concentration. nih.gov
The piperidine ring is also a feature of small-molecule CD4-mimetic compounds that are being developed as anti-HIV agents. nih.gov These compounds are designed to interact with the HIV-1 envelope glycoprotein (Env) on the surface of infected cells. Their mechanism of action inherently involves interaction with cellular surfaces and viral components, highlighting the importance of cellular accessibility for piperidine derivatives in therapeutic applications. nih.gov
Table 5: Cellular Uptake Studies of Piperine
| Compound/Complex | Cell Line | Method | Outcome | Reference |
| Piperine | Caco-2 cell monolayer | Permeability analysis | Low permeability | nih.gov |
| Piperine-Cyclic Glucan Inclusion Complex | Caco-2 cell monolayer | Permeability analysis | Reduced efflux ratio, enhanced cellular uptake | nih.gov |
Computational Chemistry and Advanced Molecular Modeling of 3 5 Propoxypiperidin 3 Yl Propanoic Acid
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This is achieved by minimizing the total electronic energy of the system. For a molecule like 3-(5-Propoxypiperidin-3-yl)propanoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to predict its structural parameters.
Illustrative Optimized Geometric Parameters:
Due to the absence of specific data for the target molecule, the following table presents hypothetical, yet plausible, DFT-calculated geometric parameters for key structural features of a related compound, such as a substituted piperidine-propanoic acid, based on established chemical principles.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (piperidine ring) | 1.47 Å |
| Bond Length | C-O (ether linkage) | 1.43 Å |
| Bond Length | C=O (carboxylic acid) | 1.21 Å |
| Bond Length | O-H (carboxylic acid) | 0.97 Å |
| Bond Angle | C-N-C (piperidine ring) | 111.5° |
| Bond Angle | C-O-C (ether linkage) | 118.0° |
| Bond Angle | O=C-O (carboxylic acid) | 124.0° |
| Dihedral Angle | C-C-C-C (piperidine ring) | ~55° (chair conformation) |
This is an interactive data table. You can sort and filter the data.
Electrostatic Potential Surface (ESP) Mapping for Interaction Site Prediction
The electrostatic potential (ESP) surface of a molecule is a valuable tool for predicting its non-covalent interaction behavior. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, an ESP map would reveal:
Negative Potential (Red/Orange): These regions, rich in electrons, are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. They would be concentrated around the oxygen atoms of the propoxy and carboxylic acid groups.
Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack and can act as hydrogen bond donors. The most positive potential is typically found around the acidic hydrogen of the carboxylic acid group and the hydrogen on the piperidine (B6355638) nitrogen.
Neutral Potential (Green/Yellow): These areas indicate non-polar regions, such as the aliphatic portions of the propoxy and piperidine moieties.
This mapping is crucial for understanding how the molecule might interact with biological targets, such as proteins or enzymes, where electrostatic interactions and hydrogen bonding play a key role in molecular recognition.
Molecular Docking Simulations with Putative Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism ofaction.
Elucidation of Ligand-Receptor Binding Modes and Interaction Fingerprints
Given the presence of the piperidine scaffold, a common motif in pharmacologically active compounds, this compound could be docked into the binding sites of various receptors. For instance, piperidine derivatives have shown affinity for targets such as the sigma-1 (σ1) receptor, which is involved in neurological functions.
A docking simulation would place the ligand into the receptor's active site in numerous possible conformations and orientations. The resulting poses are then "scored" based on how well they fit and the favorable interactions they form. The best-scoring poses reveal the most likely binding mode. The analysis of this mode, often termed the interaction fingerprint, would identify key intermolecular interactions, such as:
Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar amino acid residues (e.g., serine, threonine, asparagine, glutamine) in the receptor's binding site. The piperidine nitrogen and the ether oxygen could also act as hydrogen bond acceptors.
Electrostatic Interactions: The protonated piperidine nitrogen (at physiological pH) could form a salt bridge with negatively charged residues like aspartate or glutamate.
Hydrophobic Interactions: The aliphatic parts of the molecule would likely engage in van der Waals interactions with non-polar residues (e.g., leucine, isoleucine, valine) in the binding pocket.
Prediction of Binding Affinities and Ranking of Ligands
Docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol or as an inhibition constant, Ki). Lower binding energies suggest a more stable ligand-receptor complex and, consequently, higher affinity.
To illustrate this, the following table presents binding affinity data from a study on various piperidine derivatives targeting the sigma-1 receptor. This demonstrates how a series of related compounds can be ranked based on their predicted affinities.
| Compound ID | Structure Modification | Binding Affinity (Ki, nM) | Predicted Binding Energy (kcal/mol) |
| Analog 1 | 4-benzylpiperidine | 1.86 | -11.5 |
| Analog 2 | N-phenylpropionamide | 2.1 | -11.2 |
| Analog 3 | 4-(4-fluorobenzyl)piperidine | 3.2 | -10.8 |
| Analog 4 | 4-methylpiperidine | 0.89 | -12.1 |
| Analog 5 | 2-methylpiperidine | 1.49 | -11.7 |
This is an interactive data table. You can sort and filter the data based on binding affinity or predicted energy.
Such data is invaluable for structure-activity relationship (SAR) studies, where chemists aim to modify a lead compound to improve its potency and selectivity for a specific biological target.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensembles
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of the flexibility of both the ligand and the receptor and the stability of their complex.
For the this compound-receptor complex, an MD simulation (typically on the nanosecond to microsecond timescale) would provide insights into:
Conformational Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time, one can assess the stability of the binding pose predicted by docking. A stable RMSD plot that plateaus suggests that the ligand remains securely in the binding pocket.
Interaction Stability: MD simulations can monitor the persistence of key interactions, like hydrogen bonds, throughout the simulation. This helps to distinguish transient interactions from stable, crucial ones.
Conformational Ensembles: The simulation reveals the different conformations that the flexible parts of the ligand, such as the propoxy and propanoic acid side chains, can adopt while in the binding site. This ensemble of conformations provides a more realistic picture of the bound state than a single static pose.
Solvent Effects: MD simulations are typically performed in an explicit solvent environment (e.g., a box of water molecules), allowing for a more accurate representation of the role of water in mediating or competing with ligand-receptor interactions.
By combining these computational techniques, a comprehensive understanding of the chemical and biological properties of this compound can be developed, guiding further experimental studies and potential therapeutic applications.
Analysis of Ligand Flexibility and Receptor Conformational Changes
The inherent flexibility of the this compound structure, with its rotatable bonds in the propoxy and propanoic acid side chains, as well as the conformational plasticity of the piperidine ring, would be a critical aspect of its interaction with a biological target. Molecular dynamics (MD) simulations are a powerful computational technique used to study these dynamic properties. nih.govmdpi.com
In a hypothetical MD simulation of this compound bound to a target receptor, one could expect to observe a range of conformational states for the ligand. The piperidine ring would likely adopt a chair conformation, which is the most stable form for such six-membered heterocycles. researchgate.net The propoxy and propanoic acid substituents could exhibit considerable movement, exploring the local environment of the binding pocket.
The binding of this ligand would also likely induce conformational changes in the receptor. These changes, often referred to as "induced fit," are crucial for the establishment of a stable and specific ligand-receptor complex. Computational studies on other piperidine derivatives have demonstrated that the piperidine moiety can be a key structural element for dual receptor activity, and its orientation within the binding site can significantly influence affinity. nih.gov
To illustrate the potential flexibility, a hypothetical analysis of the major dihedral angles of this compound during a simulated binding event is presented in the table below.
| Dihedral Angle (Hypothetical) | Description | Range of Motion (Degrees) |
| Cα-Cβ-Cγ-O (Propoxy Chain) | Rotation around the C-C bond of the propoxy group | -180 to 180 |
| C3-C(propanoic)-Cα-Cβ | Rotation of the propanoic acid side chain | -60 to 60 |
| N1-C2-C3-C4 (Piperidine Ring) | Torsion angle within the piperidine ring | 45 to 65 |
This interactive table presents a hypothetical range of motion for key dihedral angles, illustrating the expected flexibility of the molecule within a receptor binding site.
Evaluation of Binding Site Stability and Water Molecule Interactions
The stability of the binding site is paramount for a sustained biological effect. MD simulations can be employed to assess the root-mean-square deviation (RMSD) of the receptor's backbone atoms over time, providing a measure of the complex's stability. For a stable complex, the RMSD values would be expected to plateau after an initial equilibration period.
Water molecules within a binding site can play a critical role in mediating ligand-receptor interactions. dundee.ac.ukchemrxiv.org They can form hydrogen bond networks that bridge the ligand and receptor, or their displacement upon ligand binding can be entropically favorable. Computational methods can predict the location and energetic contributions of these water molecules. dundee.ac.uk In the context of this compound, the carboxylic acid and ether oxygen moieties are likely candidates for forming hydrogen bonds with both receptor residues and bridging water molecules.
A hypothetical analysis of key interactions within a receptor binding pocket is detailed in the table below.
| Interacting Moiety of Ligand | Potential Interacting Residue/Molecule in Receptor | Type of Interaction |
| Propanoic Acid (Carboxylate) | Arginine, Lysine, Histidine | Ionic Bond, H-Bond |
| Propoxy Group (Ether Oxygen) | Serine, Threonine, Tyrosine, Water Molecule | Hydrogen Bond |
| Piperidine Nitrogen (Protonated) | Aspartic Acid, Glutamic Acid | Ionic Bond, H-Bond |
| Piperidine Ring (Hydrophobic regions) | Leucine, Isoleucine, Valine | Hydrophobic |
This interactive table outlines the plausible interactions between the functional groups of this compound and amino acid residues or water molecules within a hypothetical receptor binding site.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.
Development of Predictive Models Correlating Structure with Biological Activity
To develop a QSAR model for a series of analogues of this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC50 or Ki values) would be required. Various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms, can be used to build the QSAR model. nih.govnih.gov
The robustness and predictive power of the resulting model would be evaluated using statistical parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation on a test set of compounds. nih.gov For a reliable QSAR model, a high R² and Q² (typically > 0.6) and good predictive performance on the external test set are necessary.
Identification of Physicochemical and Structural Descriptors Influencing Activity
A crucial outcome of QSAR modeling is the identification of molecular descriptors that significantly influence the biological activity. These descriptors can be categorized as electronic, steric, hydrophobic, and topological. For piperidine derivatives, both 2D and 3D descriptors have been successfully employed to develop predictive QSAR models. nih.gov
Based on the structure of this compound and QSAR studies on similar compounds, the following descriptors could be significant:
Hydrophobicity (logP): The balance between hydrophilicity and hydrophobicity is often critical for drug-like properties.
Molecular Weight (MW): A key descriptor related to the size of the molecule.
Topological Polar Surface Area (TPSA): This descriptor is related to the molecule's ability to form hydrogen bonds and can be a predictor of cell permeability.
3D Descriptors: Parameters such as molecular shape and volume can be important for fitting into a specific binding pocket.
A hypothetical table of influential descriptors and their potential impact on biological activity is presented below.
| Descriptor Category | Specific Descriptor (Hypothetical) | Potential Influence on Activity |
| Electronic | Dipole Moment | May influence long-range interactions with the receptor. |
| Steric | Molar Refractivity | Relates to the volume and polarizability of substituents. |
| Hydrophobic | ClogP | A higher value may enhance binding to hydrophobic pockets. |
| Topological | Wiener Index | Reflects the branching and compactness of the molecule. |
This interactive table provides examples of physicochemical and structural descriptors that could be identified as influential in a QSAR model for derivatives of this compound.
Future Research Directions and Potential Applications in Chemical Biology
Expansion of Derivatization Libraries for Enhanced Potency and Selectivity
The development of derivatives from a lead compound is a cornerstone of medicinal chemistry, aiming to enhance biological activity and selectivity. For 3-(5-Propoxypiperidin-3-yl)propanoic acid, several derivatization strategies could be employed:
Modification of the Propoxy Group: Altering the length and branching of the alkyl chain of the ether group could influence the compound's lipophilicity and, consequently, its ability to cross cell membranes and interact with hydrophobic pockets of target proteins.
Substitution on the Piperidine (B6355638) Ring: Introducing various substituents at different positions on the piperidine ring could modulate the compound's conformation and steric interactions with biological targets.
Amidation of the Carboxylic Acid: Converting the propanoic acid moiety into a range of amides could enhance the compound's metabolic stability and provide additional hydrogen bonding interactions with target receptors.
These derivatization efforts would generate a library of related compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing potency and selectivity.
Investigation into Novel Biological Targets and Therapeutic Areas
The piperidine scaffold is a common feature in many biologically active molecules, suggesting that this compound and its derivatives could interact with a variety of biological targets. smolecule.com Initial screening of this compound against a panel of receptors, enzymes, and ion channels could uncover novel biological activities.
Potential therapeutic areas for exploration include:
Neurodegenerative Diseases: Piperidine derivatives have shown promise in the development of treatments for conditions like Alzheimer's and Parkinson's disease.
Pain Management: The structural similarity to known analgesics suggests a potential role in modulating pain pathways.
Oncology: Many anti-cancer drugs incorporate the piperidine motif, indicating a possible application in cancer therapy.
Development of Advanced Analytical Techniques for Compound Detection and Quantification
To support preclinical and potential clinical studies, robust analytical methods for the detection and quantification of this compound in biological matrices are essential. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be the method of choice due to its high sensitivity and selectivity.
Key considerations for method development would include:
Sample Preparation: Efficient extraction of the compound from plasma, urine, and tissue samples.
Chromatographic Separation: Optimization of the HPLC conditions to achieve good peak shape and resolution from endogenous interferences.
Mass Spectrometric Detection: Fine-tuning of the MS parameters for optimal sensitivity and specificity.
Exploration of Targeted Delivery Approaches for Preclinical Studies
Targeted drug delivery systems can enhance the therapeutic efficacy of a compound while minimizing off-target side effects. For this compound, several targeted delivery strategies could be investigated:
Liposomal Encapsulation: Encapsulating the compound in liposomes could improve its solubility and circulation time in the body.
Polymer-Drug Conjugates: Attaching the compound to a biocompatible polymer could enable targeted delivery to specific tissues or cells.
Nanoparticle Formulation: Formulating the compound into nanoparticles could enhance its cellular uptake and allow for controlled release.
These advanced delivery systems could significantly improve the pharmacokinetic and pharmacodynamic properties of this compound in preclinical models.
Data Tables
Table 1: Physicochemical Properties of a Close Analog, 3-(5-Ethoxypiperidin-3-yl)propanoic acid
| Property | Value |
| Molecular Formula | C10H19NO3 |
| Molecular Weight | 201.26 g/mol |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
| Exact Mass | 201.13649331 g/mol |
| Monoisotopic Mass | 201.13649331 g/mol |
| Topological Polar Surface Area | 60.4 Ų |
| Heavy Atom Count | 14 |
| Complexity | 191 |
Data sourced from PubChem for the ethoxy analog, as no data is available for the propoxy compound. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
